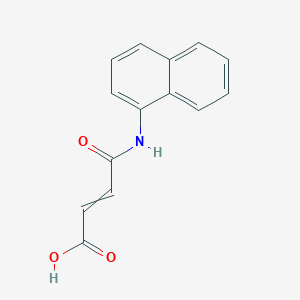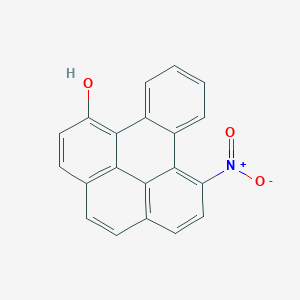
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid, also known as NOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NOB is a derivative of naphthalimide, which is a well-known fluorescent compound.
Mechanism of Action
The mechanism of action of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to be due to its ability to interact with various biomolecules such as proteins and enzymes. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway. Moreover, this compound has been found to inhibit acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit acetylcholinesterase, which makes it a potential candidate for cancer therapy and Alzheimer's disease treatment, respectively. Moreover, this compound has been shown to exhibit fluorescent properties, which makes it useful for fluorescence imaging.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid in lab experiments include its ease of synthesis, fluorescent properties, and potential applications in various fields such as cancer therapy and enzyme inhibition. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid research. One potential direction is to investigate the anti-cancer activity of this compound in vivo using animal models. Another direction is to explore the potential of this compound as an inhibitor of other enzymes involved in various diseases. Moreover, the development of this compound derivatives with improved solubility and reduced toxicity can also be a future direction for this compound research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been found to exhibit various biochemical and physiological effects. This compound has potential applications in cancer therapy, enzyme inhibition, and fluorescence imaging. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid involves the reaction of 4-nitro-1,8-naphthalic anhydride with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reduced using iron powder to obtain this compound. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Scientific Research Applications
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields such as fluorescence imaging, cancer therapy, and enzyme inhibition. Due to its fluorescent properties, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules. In addition, this compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been found to be an effective inhibitor of acetylcholinesterase, which is a key enzyme involved in Alzheimer's disease.
properties
IUPAC Name |
4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253059 | |
| Record name | 4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-75-1 | |
| Record name | 4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)






